An In-depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid: A Core Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold
In the landscape of medicinal chemistry, the benzofuran moiety and its derivatives are recognized as "privileged scaffolds"—core structures that are capable of binding to a variety of biological targets.[1] The dihydrobenzofuran variant, in particular, offers a more flexible, three-dimensional structure compared to its planar aromatic counterpart, a feature often sought in modern drug design to enhance binding affinity and specificity. 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (also known as 5-Bromocoumaran-7-carboxylic acid) represents a particularly strategic building block within this class. The presence of three distinct functional handles—a carboxylic acid, a reactive aryl bromide, and a dihydrofuran ring—provides medicinal chemists with a versatile platform for constructing complex molecular architectures with significant therapeutic potential.[2][3] This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and drug development professionals.
Core Physicochemical and Structural Properties
A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. The key identifiers and physicochemical characteristics of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 41177-72-4 | [4][5] |
| Molecular Formula | C₉H₇BrO₃ | [3] |
| Molecular Weight | 243.05 g/mol | [3] |
| IUPAC Name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | [5] |
| Synonyms | 5-Bromocoumaran-7-carboxylic acid | [4] |
| Appearance | White to light yellow/orange crystalline powder | [4] |
| Melting Point | 230 - 235 °C | [4] |
| Purity (Typical) | >97.0% | [4] |
| SMILES | O=C(O)C1=C2OCCC2=CC(Br)=C1 | [5] |
| InChIKey | LEBMKAXASFPSFA-UHFFFAOYSA-N | [3] |
Synthesis and Purification: A Plausible Pathway
While a specific, peer-reviewed synthesis for 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is not readily found in seminal literature, a logical and effective synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the electrophilic bromination of the parent compound, 2,3-dihydrobenzofuran-7-carboxylic acid.
The causality behind this choice is twofold: the parent acid is commercially available or can be synthesized, and the dihydrobenzofuran ring system is activated towards electrophilic aromatic substitution. The ether-like oxygen atom is an ortho-, para-director. In this case, the C5 position (para to the oxygen) is sterically accessible and electronically enriched, making it the most probable site for bromination.
Caption: Plausible workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on standard procedures for aromatic bromination.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq) or use the solvent itself (acetic acid) to facilitate the reaction.
-
Bromination: While stirring vigorously at room temperature, add a solution of bromine (1.05 eq) in the same solvent dropwise via the dropping funnel. The characteristic red-brown color of bromine should dissipate as the reaction proceeds. Causality: A slight excess of bromine ensures complete consumption of the starting material. Dropwise addition controls the reaction rate and prevents potential side reactions from localized high concentrations of the electrophile.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted bromine. The crude product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The primary purification method would be recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the final product in high purity.
Predicted Spectroscopic Profile
No definitive, published spectra for this specific compound are available. However, based on its structure and data from analogous compounds, a detailed prediction of its key spectral features can be made.[6][7]
-
¹H NMR (in DMSO-d₆):
-
-COOH Proton: A very broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range.
-
Aromatic Protons: The two protons on the benzene ring (H-4 and H-6) are in different environments. H-6, being between the bromine and the dihydrofuran ring junction, and H-4, adjacent to the carboxylic acid, will likely appear as two distinct doublets (or singlets if coupling is minimal) in the aromatic region (δ 7.0-8.0 ppm).
-
Dihydrofuran Protons: The aliphatic protons at the C2 and C3 positions will appear as two triplets. The C3 protons (-CH₂-Ar) are expected around δ 3.2-3.4 ppm, while the C2 protons (-CH₂-O-) will be further downfield, likely around δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent oxygen atom.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, expected in the δ 165-175 ppm range.
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Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C-5) will be shifted upfield relative to its unsubstituted counterpart due to the heavy atom effect, likely appearing around δ 115-120 ppm. The oxygen-bearing carbon (C-7a) and the carboxylic acid-bearing carbon (C-7) will be downfield, in the δ 140-160 ppm range.
-
Aliphatic Carbons: The C3 carbon is expected around δ 28-30 ppm, and the C2 carbon, attached to oxygen, will be significantly downfield at approximately δ 70-73 ppm.
-
-
Infrared (IR) Spectroscopy (Solid State, KBr):
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O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the conjugated carboxylic acid carbonyl group.
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C-O Stretch: A strong band for the aryl-alkyl ether linkage of the dihydrofuran ring is expected around 1200-1250 cm⁻¹.
-
C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically 500-600 cm⁻¹.
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Chemical Reactivity and Derivatization Potential
The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular diversity.
Caption: Key reactivity sites and derivatization pathways.
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Reactions at the Carboxylic Acid: The -COOH group is a primary site for modification. Standard coupling conditions (e.g., using HATU, HBTU, or EDC) can be employed to form a diverse library of amides. Esterification can also be readily achieved under acidic conditions (Fischer esterification) or by reaction with alkyl halides after conversion to the carboxylate salt. This functional handle is crucial for interacting with biological targets, often forming key hydrogen bonds or salt bridges, as seen in Pim-1 kinase inhibitors.[8]
-
Reactions at the Aryl Bromide: The C5-bromo substituent is a gateway for advanced carbon-carbon and carbon-heteroatom bond-forming reactions.
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Suzuki-Miyaura Coupling: This is arguably the most powerful reaction for this position. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃), the bromo group can be coupled with a wide range of aryl or heteroaryl boronic acids.[9][10] This allows for the introduction of diverse aromatic systems, a common strategy to explore the lipophilic pockets of enzyme active sites.[11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.
-
Sonogashira Coupling: This allows for the installation of terminal alkynes, providing a linear extension to the scaffold which can be further functionalized.
-
-
Reactivity of the Dihydrofuran Ring: The dihydrofuran ring is generally stable under many synthetic conditions. However, under strong acidic conditions (e.g., HBr or BBr₃), the ether linkage can be cleaved, opening the ring to form a substituted phenol. While often an undesired side reaction, this can be exploited as a synthetic strategy to create different scaffolds.
Applications in Drug Discovery
The 5-bromo-dihydrobenzofuran scaffold is a validated starting point for the development of potent and selective inhibitors for critical oncology targets.
Case Study 1: Inhibitors of Carbonic Anhydrase IX (CA IX)
CA IX is a transmembrane enzyme that is highly overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. As such, it is a high-priority anticancer target.
Research has shown that benzofuran-based compounds can be designed as highly effective and selective CA inhibitors. In these designs, the core scaffold acts as a lipophilic "tail" that extends into specific subpockets of the enzyme's active site. The 5-bromo position is particularly valuable; it can either serve as a point of attachment for other moieties via coupling reactions or the bromine atom itself can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. Derivatives based on the 5-bromobenzofuran scaffold have demonstrated potent, single-digit nanomolar inhibition of CA IX and high selectivity over off-target isoforms like CA I and II.
Case Study 2: Inhibitors of Pim-1 Kinase
The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are proto-oncogenes implicated in the regulation of cell survival, proliferation, and apoptosis. Their overexpression is linked to various hematological and solid tumors, making them attractive targets for cancer therapy.[6]
Fragment-based drug discovery campaigns have identified benzofuran carboxylic acids as potent Pim-1 inhibitors.[8] A closely related analogue, 5-bromobenzofuran-2-carboxylic acid, was identified as a fragment hit with an IC₅₀ of 8.1 µM against Pim-1. X-ray crystallography revealed that the carboxylic acid group forms a critical salt-bridge interaction with a lysine residue (Lys-67) in the ATP-binding pocket, while the benzofuran oxygen is oriented towards the hinge region.[8] The 5-bromo position provides a vector for chemical elaboration, allowing chemists to build upon this initial fragment to achieve highly potent inhibitors with IC₅₀ values in the low nanomolar range.
Caption: Role of the scaffold in developing inhibitors for oncology targets.
Safety and Handling
Based on available Safety Data Sheets (SDS) for this and structurally related compounds, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid should be handled with appropriate care.
-
Hazard Codes: Xn (Harmful).[3]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[3]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.[4]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]
Conclusion
5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is more than a simple chemical intermediate; it is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its structural rigidity, three-dimensional character, and orthogonally reactive functional groups provide a robust platform for generating novel chemical entities. Its demonstrated success as a core scaffold for potent inhibitors of high-value oncology targets like CA IX and Pim-1 kinase underscores its importance. For researchers in medicinal chemistry, this compound represents a validated and highly versatile starting point for the development of the next generation of targeted therapeutics.
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